(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate
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Overview
Description
(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate is a complex organic compound known for its unique structural properties It belongs to the class of bicyclic monoterpenes and is characterized by its intricate arrangement of carbon, hydrogen, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pinane Skeleton: The initial step involves the cyclization of a suitable precursor to form the pinane skeleton. This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of Functional Groups: Subsequent steps involve the introduction of hydroxyl and amino groups at specific positions on the pinane skeleton. This can be accomplished through selective oxidation and amination reactions.
Esterification: The final step involves the esterification of the hydroxyl group with ethyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and as a building block for the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,5S)-(+)-2,3-Pinanediol: A bicyclic monoterpene diol with similar structural features.
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone: Another bicyclic monoterpene with hydroxyl and ketone functional groups.
Uniqueness
(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its chiral nature and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[(1S,2S,5S)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYGWSRXODAMH-BHDSKKPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN=C1C[C@@H]2C[C@H]([C@]1(C)O)C2(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453543 |
Source
|
Record name | (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90473-00-0 |
Source
|
Record name | (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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